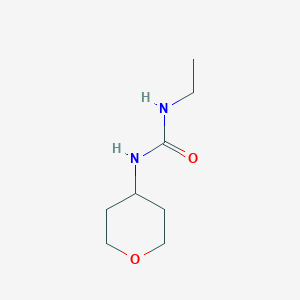

3-Ethyl-1-(oxan-4-yl)urea

Übersicht

Beschreibung

Molecular Structure Analysis

The 3-Ethyl-1-(oxan-4-yl)urea molecule contains a total of 28 bonds. There are 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 urea (-thio) derivative, and 1 ether (aliphatic) . It contains 16 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Wissenschaftliche Forschungsanwendungen

Inhibition of Soluble Epoxide Hydrolase

3-Ethyl-1-(oxan-4-yl)urea has been identified as a potent inhibitor of soluble human epoxide hydrolase (sEH) . sEH is a promising target for the treatment of conditions such as hypertension, inflammation, and pain syndromes. By inhibiting sEH, this compound could potentially be used to develop new therapeutic agents for these conditions.

Antiviral Agent Against RNA Viruses

The structural analogs of 3-Ethyl-1-(oxan-4-yl)urea, particularly 1,3-disubstituted ureas, have been studied as RNA virus replication inhibitors . These compounds have shown potential as antiviral agents against various RNA viruses, including SARS-CoV and HIV-1, by decelerating replication rates significantly.

Pharmaceutical Compound Synthesis

Ureas are versatile building blocks in medicinal chemistry, and 3-Ethyl-1-(oxan-4-yl)urea can be used to synthesize various heterocyclic compounds. These compounds exhibit a broad range of biological activities and can be tailored for specific pharmaceutical applications .

Anticancer Activity

Certain urea derivatives, including those related to the oxadiazole moiety, have demonstrated anticancer activity. Compounds structurally similar to 3-Ethyl-1-(oxan-4-yl)urea have shown efficacy against cancer cell lines such as MCF-7 and HeLa, indicating its potential use in cancer research and therapy .

High-Energy Materials

Oxadiazoles, which are related to the chemical structure of 3-Ethyl-1-(oxan-4-yl)urea, have been utilized as high-energy core molecules. Their derivatives exhibit favorable oxygen balance and positive heat of formation, making them suitable for applications in material science .

Energetic Behavior Analysis

The energetic behavior of oxadiazole derivatives, akin to 3-Ethyl-1-(oxan-4-yl)urea, has been a subject of interest. These compounds can be analyzed for their response to heat and impact, which is crucial for the development of energetic materials .

Development of Vasodilators

Urea derivatives have been explored for their vasodilatory properties. As a result, 3-Ethyl-1-(oxan-4-yl)urea could be investigated for its potential to act as a vasodilator, which can be beneficial in treating cardiovascular diseases .

Anticonvulsant and Antidiabetic Applications

The oxadiazole derivatives, which share a similar structure with 3-Ethyl-1-(oxan-4-yl)urea, have been reported to possess anticonvulsant and antidiabetic properties. This suggests that 3-Ethyl-1-(oxan-4-yl)urea could be a candidate for further research in the development of treatments for diabetes and epilepsy .

Eigenschaften

IUPAC Name |

1-ethyl-3-(oxan-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-9-8(11)10-7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIGNSZXIRCLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-(oxan-4-yl)urea | |

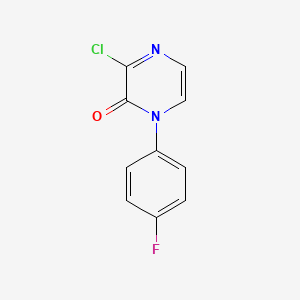

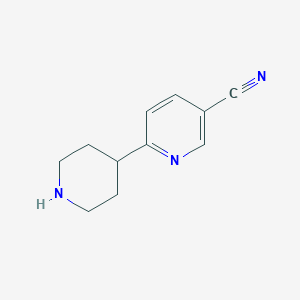

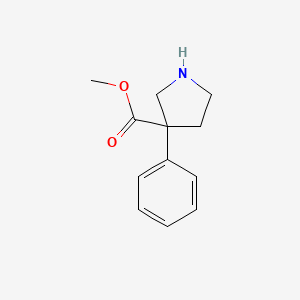

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)